molecular formula C7H11F2N3S B13150039 4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

Katalognummer: B13150039
Molekulargewicht: 207.25 g/mol
InChI-Schlüssel: MYFSXUSXOKWWFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluoroethyl group and a propan-2-yl group attached to the triazole ring, along with a thiol group

Vorbereitungsmethoden

The synthesis of 4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,2-difluoroethylamine with an appropriate triazole precursor under specific reaction conditions. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final compound .

Analyse Chemischer Reaktionen

4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: The difluoroethyl and propan-2-yl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).

Wissenschaftliche Forschungsanwendungen

4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-(2,2-Difluoroethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: The parent compound of the triazole family, which lacks the difluoroethyl and propan-2-yl groups.

    Fluconazole: A triazole antifungal agent with a different substitution pattern on the triazole ring.

Eigenschaften

Molekularformel

C7H11F2N3S

Molekulargewicht

207.25 g/mol

IUPAC-Name

4-(2,2-difluoroethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H11F2N3S/c1-4(2)6-10-11-7(13)12(6)3-5(8)9/h4-5H,3H2,1-2H3,(H,11,13)

InChI-Schlüssel

MYFSXUSXOKWWFC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NNC(=S)N1CC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.